molecular formula C17H15N B1593305 2-(3,5-Dimethylphenyl)quinoline CAS No. 1056451-44-5

2-(3,5-Dimethylphenyl)quinoline

Cat. No. B1593305
M. Wt: 233.31 g/mol
InChI Key: LLXSSVSSSWIZIF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)quinoline is a chemical compound with the molecular formula C17H15N . Its average mass is 233.308 Da and its monoisotopic mass is 233.120453 Da . It is also known as 2-(3,5-Dimethylphenyl)chinolin in German and 2-(3,5-Diméthylphényl)quinoléine in French .


Synthesis Analysis

The synthesis of quinoline and its derivatives, including 2-(3,5-Dimethylphenyl)quinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Dimethylphenyl)quinoline is characterized by a double ring structure and a heteroatom (N), which allows these compounds to be employed in various transformations .


Physical And Chemical Properties Analysis

2-(3,5-Dimethylphenyl)quinoline has a boiling point of 375℃, a density of 1.087, and a flash point of 162℃ . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-(3,5-Dimethylphenyl)quinoline is used as a red phosphorescent emitter in OLEDs. It serves as a dopant material, enhancing the efficiency and brightness of the display. This compound, particularly in the form of Ir(dmpq)2(acac), has been noted for its high quantum efficiency, which is crucial for the performance of OLEDs .

Solution Fabrication Process

The compound exhibits good solubility in common solvents and possesses film-forming properties. These characteristics are essential in the solution fabrication process, particularly for creating thin films used in various technological applications .

Hydrogenation Reactions

In synthetic chemistry, 2-(3,5-Dimethylphenyl)quinoline is involved in hydrogenation reactions. It can be used to produce tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Quinoline Cyclization

The compound is also utilized in quinoline cyclization reactions. This process is significant in the synthesis of complex organic molecules that have potential medicinal properties .

Drug Discovery

Quinoline derivatives, including those derived from 2-(3,5-Dimethylphenyl)quinoline, play a critical role in drug discovery. They serve as vital scaffolds for lead compounds in the development of new medications .

Safety And Hazards

2-(3,5-Dimethylphenyl)quinoline may cause skin irritation and eye irritation . In case of exposure, it is recommended to remove the person to fresh air, rinse skin and eyes with water, and seek medical advice if necessary .

properties

IUPAC Name

2-(3,5-dimethylphenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXSSVSSSWIZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648815
Record name 2-(3,5-Dimethylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)quinoline

CAS RN

1056451-44-5
Record name 2-(3,5-Dimethylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
HU Kim, JH Jang, W Song, BJ Jung, JY Lee… - Journal of Materials …, 2015 - pubs.rsc.org
Two novel red Ir(III) complexes, (PQ)2Ir(Pppy) and (DMPQ)2Ir(Pppy), based on 2-phenylquinoline (PQ) and 2-(3,5-dimethylphenyl)quinoline (DMPQ) as cyclometalating ligands and 2-[4…
Number of citations: 30 pubs.rsc.org
D Tselekidou, L Panagiotidis, K Papadopoulos… - Photonics, 2022 - mdpi.com
In this work, we present the fabrication and characterization of solution-processable red Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The proposed approach is based …
Number of citations: 2 www.mdpi.com
Y Zhou, Y Ding, Y Huang, L Cai, J Xu, X Ma - ACS omega, 2020 - ACS Publications
The reaction between an iridium(III) solvent complex and the histidine site of biomolecules as one kind of novel bioconjugation approaches has received much attention during the past …
Number of citations: 9 pubs.acs.org
D Tselekidou, K Papadopoulos, A Zachariadis… - Materials Science in …, 2023 - Elsevier
Stable red phosphorescent materials are of high importance in OLED applications and a promising scenario relies on the organometallic emitters, such as phosphorescent dopants, …
Number of citations: 2 www.sciencedirect.com
KH Kim, S Lee, CK Moon, SY Kim, YS Park… - Nature …, 2014 - nature.com
Organic light-emitting diodes (OLEDs) are among the most promising organic semiconductor devices. The recently reported external quantum efficiencies (EQEs) of 29–30% for green …
Number of citations: 369 www.nature.com
AM Berman, RG Bergman… - The Journal of organic …, 2010 - ACS Publications
The Rh(I)-catalyzed direct arylation of azines has been developed. Quinolines and 2-substituted pyridines couple with aryl bromides to efficiently afford ortho-arylated azine products …
Number of citations: 90 pubs.acs.org
JH Lee, H Shin, JM Kim, KH Kim… - ACS Applied Materials & …, 2017 - ACS Publications
The use of exciplex forming cohosts and phosphors incredibly boosts the efficiency of organic light-emitting diodes (OLEDs) by providing a barrier-free charge injection into an emitting …
Number of citations: 123 pubs.acs.org
R Dhanavath, R Dharavath, D Kothula… - Journal of …, 2022 - Wiley Online Library
A series of novel 2‐arylquinoline‐3‐fused thiazolo[2,3‐c]1,2,4‐triazole heterocycles 9a‐t were efficiently synthesized using simple conventional methods in good yields. The structure of …
Number of citations: 3 onlinelibrary.wiley.com
X Zeng, X Wang, Y Zhang, G Meng, J Wei… - Angewandte …, 2022 - Wiley Online Library
Nitrogen‐containing polycyclic heteroaromatics have exhibited fascinating multi‐resonance (MR) characteristics for efficient narrowband emission, but strategies to bathochromic shift …
Number of citations: 33 onlinelibrary.wiley.com
W Ma, Z Bin, G Yang, J Liu, J You - … Chemie International Edition, 2022 - Wiley Online Library
The emitting layer based on a host–guest system plays a crucial role in organic light‐emitting diodes (OLEDs). While emitters have witnessed rapid progress in structural diversity, hosts …
Number of citations: 15 onlinelibrary.wiley.com

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